Tafenoquine-d3 succinate is a deuterated form of tafenoquine, an antimalarial drug that was approved by the Food and Drug Administration in 2018 for the radical cure of Plasmodium vivax malaria. Tafenoquine is classified as an 8-aminoquinoline compound and serves as a synthetic analog of primaquine. The introduction of deuterium in tafenoquine-d3 succinate modifies its pharmacokinetic properties, potentially enhancing its therapeutic profile while reducing side effects.
Tafenoquine-d3 succinate is synthesized from commercially available starting materials through a series of chemical reactions. As a member of the 8-aminoquinoline class, it acts on both pre-erythrocytic and erythrocytic stages of malaria parasites. Its classification as a prodrug necessitates metabolic activation via cytochrome P450 enzymes, particularly CYP2D6, to exert its therapeutic effects.
The synthesis of tafenoquine-d3 succinate involves several key steps:
The molecular formula for tafenoquine-d3 succinate is , with a molecular weight of approximately 581.58 grams per mole when considering the succinate salt form. The structure features a complex arrangement that includes fluorine substituents and a quinoline ring system, which is crucial for its biological activity .
The chemical reactions involved in synthesizing tafenoquine-d3 succinate include:
Tafenoquine acts primarily by inhibiting hematin polymerization, a process crucial for the survival of malaria parasites during their erythrocytic stage. Its mechanism involves:
Tafenoquine-d3 succinate exhibits several notable physical and chemical properties:
Tafenoquine-d3 succinate is primarily utilized in scientific research related to malaria treatment and prevention. Its applications include:
Tafenoquine-d3 succinate (CAS# 1133378-83-2) is a deuterated analog of the antimalarial drug tafenoquine, where three hydrogen atoms are replaced with deuterium at the methoxy group attached to the quinoline core. The molecular formula is C24H25D3F3N3O3·C4H6O4, with a molecular weight of 584.61 g/mol. The IUPAC name is N4-(6-methoxy-2-(methoxy-d3)-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)pentane-1,4-diamine succinate. The deuterium labeling occurs specifically at the 2-methoxy position (O–CD3), as confirmed by the SMILES notation COC1=CC(C)=C2C(OC3=CC=CC(C(F)(F)F)=C(OC([2H])([2H])[2H])C=C(NC(C)CCCN)C2=N1
[1] [4]. This strategic isotopic substitution minimizes alterations to the molecule’s steric and electronic properties while enabling precise tracking in metabolic studies.
Table 1: Atomic Composition of Tafenoquine-d3 Succinate
Element | Theoretical % | Role in Structure |
---|---|---|
Carbon | 57.53 | Quinoline core, alkyl chains |
Hydrogen | 6.38 | Aliphatic groups, aromatic H |
Deuterium | ~0.10* | 2-methoxy group |
Fluorine | 9.75 | Trifluoromethyl substituent |
Nitrogen | 7.19 | Quinoline N, primary amine |
Oxygen | 19.16 | Methoxy, phenoxy, succinate |
*Calculated based on D3 substitution
The synthesis of tafenoquine-d3 succinate follows a multi-step route that integrates deuterium at a late stage to maximize isotopic purity and yield. The primary strategy involves introducing deuterium via O-demethylation followed by O-alkylation using deuterated methyl iodide (CD3I) or via nucleophilic displacement with sodium methoxide-d3 (NaOCD3) [2].
Key Steps:
Table 2: Synthetic Routes and Yields for Key Intermediates
Step | Reagent | Conditions | Intermediate | Yield |
---|---|---|---|---|
O-Demethylation | BBr3 | CH2Cl2, −78°C | 9 | 85% |
Chlorination | POCl3 | Reflux | 10 | 90% |
Phenoxy coupling | 3-HO-C6H4CF3 | K2CO3, DMF | 11 | 75% |
Deuteration | NaOCD3 | DMF, 80°C | 25 | 92% |
Tafenoquine-d3 succinate is a light yellow crystalline solid with high solubility in dimethyl sulfoxide (DMSO) but low solubility in aqueous buffers. Its stability is influenced by temperature, light, and oxidative conditions [1] [4].
Critical Properties:
Table 3: Physicochemical and Stability Data
Property | Value | Method |
---|---|---|
Appearance | Light yellow solid powder | Visual |
Purity | >98% | HPLC-UV |
Solubility (DMSO) | >50 mg/mL | Gravimetric |
Shelf life (long-term) | >3 years at −20°C | ICH Q1A stability testing |
λmax (UV) | 310 nm | Ethanol scan (200–800 nm) |
Major MS fragment | m/z 479.22 [M + H]+ | ESI+ mass spectrometry |
Solid-state analysis reveals that tafenoquine-d3 succinate forms a crystalline salt with succinic acid, stabilized by ionic bonding between the quinoline primary amine and carboxylate groups.
Characterization Techniques:
Hygroscopicity:
Comprehensive Compound Listing
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7